1-Bromo-4-cyclopropylbenzene
Overview
Description
1-Bromo-4-cyclopropylbenzene is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group at the para position. This structure makes it a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed processes and the formation of arylzinc compounds.
Synthesis Analysis
The synthesis of derivatives of 1-Bromo-4-cyclopropylbenzene can be achieved through various methods. For instance, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine can lead to the formation of complex structures such as 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines . Additionally, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with these compounds showing significant inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-cyclopropylbenzene derivatives can be complex and diverse. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, demonstrating the potential for functional group interconversion . Furthermore, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, have been elucidated through spectroscopy and crystallography, revealing two stable crystalline phases and providing insights into the molecular geometry .
Chemical Reactions Analysis
1-Bromo-4-cyclopropylbenzene and its derivatives participate in a variety of chemical reactions. The CuCl2-catalyzed 'carbene dimerization' of 1-bromo-1-lithiocyclopropanes is one such reaction, leading to the formation of bi(cyclopropylidenes) . Additionally, the compound can undergo competing 1,n-elimination reactions, as demonstrated by the treatment of 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane with alkyllithium, resulting in a range of products including strained cyclopropenes and vinylcarbenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-cyclopropylbenzene derivatives are influenced by their molecular structure. For instance, the addition reactions of cyclohexane derivatives, including bromine, have been studied for their selectivity, leading to the synthesis of compounds with multiple substituents at specific positions on the cyclohexane ring . The ring expansion of 1-bromo-2,3,4,5-tetraethylalumole with alkyne molecules to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the reactivity of such compounds and their potential for forming larger ring systems .
Scientific Research Applications
Intermediate in Organic Synthesis :1-Bromo-4-cyclopropylbenzene serves as an intermediate in the synthesis of various organic compounds. For example, it's utilized in the synthesis of 1-bromo-2,4-dinitrobenzene, an intermediate for medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, with the product exhibiting high purity and yield (Xuan et al., 2010).
Ring Expansion and Complex Formation :It's involved in complex chemical reactions like ring expansion to form compounds such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showing the compound's versatility and reactivity in creating larger, more complex structures (Agou et al., 2015).
Catalysis and Reaction Mechanism Studies :1-Bromo-4-cyclopropylbenzene is used in studying catalysis and reaction mechanisms. Research has delved into its reactions with various catalysts and under different conditions to understand the intricacies of chemical reactions and improve reaction efficiencies (Bailey et al., 2006).
Material Synthesis and Characterization :It serves as a precursor in the synthesis of materials with potential applications in various industries. For instance, its derivatives have been synthesized and characterized for their potential use in creating new materials with desired properties (Borer & Neuenschwander, 1997).
Synthesis of Liquid Crystals and Molecular Scaffolds :Derivatives of 1-Bromo-4-cyclopropylbenzene have been used in the synthesis of liquid crystals, showcasing its utility in the field of advanced materials. Additionally, its use in the synthesis of molecular scaffolds indicates its importance in constructing complex molecular architectures (Bertini et al., 2003).
Safety And Hazards
1-Bromo-4-cyclopropylbenzene is classified as a warning hazard according to GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-4-cyclopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNBWVMEFUNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309625 | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclopropylbenzene | |
CAS RN |
1124-14-7 | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-cyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.